molecular formula C17H13NO2 B514913 (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 53949-13-6

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No. B514913
CAS RN: 53949-13-6
M. Wt: 263.29g/mol
InChI Key: LSSKZOFFVGLOOQ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one, also known as MBO, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. MBO is a derivative of oxazole, a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. MBO is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit anti-inflammatory and anti-cancer properties, as mentioned earlier. (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has also been found to exhibit neuroprotective properties, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to exhibit anti-diabetic properties, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is also fluorescent, which makes it a useful probe for detecting the presence of various compounds in biological systems. However, there are also limitations to using (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one in lab experiments. It has a relatively low yield, which can make it expensive to produce in large quantities. Additionally, (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one. Another area of interest is the use of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one as a fluorescent probe for detecting the presence of various compounds in biological systems. Additionally, further research is needed to fully understand the mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves a multistep process that starts with the reaction between 2-methylbenzaldehyde and 2-aminophenol to form 2-(2-methylphenyl)-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with acetic anhydride to form 2-(2-methylphenyl)-3-acetoxy-1H-isoindol-1-one. The final step involves the reaction between this intermediate and benzaldehyde to form (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to exhibit interesting scientific research applications. It has been studied for its potential use as a fluorescent probe, which can be used to detect the presence of various compounds in biological systems. (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has also been studied for its potential use in the development of new drugs, as it exhibits anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKZOFFVGLOOQ-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

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